Integracin B

説明

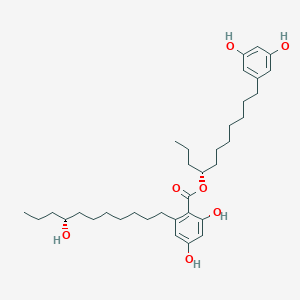

インテグラシン B は、HIV-1 インテグレーゼの強力な二量体アルキル芳香族阻害剤です。 それは、in vitro アッセイを用いた菌類抽出物のスクリーニングで最初に発見されました 。 インテグラシン B は、5-(8-ヒドロキシウンデシル)ベンゼン-1,3-ジオールのヒドロキシル基と、2 位に 8-ヒドロキシウンデシル基が置換された 4,6-ジヒドロキシ安息香酸との形式的な縮合によって得られる安息香酸エステルです 。 この化合物は、有意な抗HIV-1 活性を示し、抗ウイルス研究分野における貴重な研究対象となっています .

準備方法

インテグラシン B は、菌類 Cytonaema sp. から単離されています。 初期の発見には、in vitro アッセイを用いた菌類抽出物のスクリーニングが含まれていました 。 この化合物は、構造的に関連する 2 つのアルキルレソルシノールの珍しいエステルです 。 インテグラシン B の合成経路と反応条件は、文献では詳細に説明されていませんが、天然資源からの単離は、この化合物を得るための主要な方法のままである .

化学反応の分析

インテグラシン B は、以下を含むさまざまな化学反応を起こします。

酸化: インテグラシン B に存在するヒドロキシル基は、酸化反応を受ける可能性があります。

還元: 安息香酸エステル中のカルボニル基は、適切な条件下で還元できます。

置換: インテグラシン B の芳香族環は、求電子置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬と条件には、酸化剤として過マンガン酸カリウム、還元剤として水素化ホウ素ナトリウム、求電子剤として臭素などがあります。 これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります .

4. 科学研究アプリケーション

インテグラシン B は、以下を含むいくつかの科学研究アプリケーションを持っています。

化学: それは、二量体アルキル芳香族の反応性を研究するためのモデル化合物として使用されます。

生物学: インテグラシン B は、HIV-1 インテグレーゼに対する阻害効果について研究されており、抗ウイルス薬開発の潜在的な候補となっています.

科学的研究の応用

Integracin B has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of dimeric alkyl aromatics.

Medicine: Its anti-HIV-1 activity makes it a valuable compound in the development of treatments for HIV/AIDS.

Industry: This compound can be used in the development of antiviral coatings and materials.

作用機序

類似化合物との比較

インテグラシン B は、その二量体アルキル芳香族構造と、HIV-1 インテグレーゼに対する強力な阻害活性のためにユニークです。類似の化合物には以下が含まれます。

インテグラシン A: HIV-1 インテグレーゼの別の二量体アルキル芳香族阻害剤.

15-デヒドロキシ-インテグラシン B: 同様の阻害活性を有するインテグラシン B の誘導体.

シトスピロンとシトスポマリン: 同じ菌類源から単離された、異なる生物活性を持つポリケチド.

インテグラシン B は、その特殊な構造と有意な抗HIV-1 活性のために際立っており、抗ウイルス療法の更なる研究開発のための貴重な化合物となっています .

特性

IUPAC Name |

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNYNBVDLOWJFN-AKGWNBJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122052 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224186-05-4 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the biological activities of Integracin B?

A1: this compound, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, this compound's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts do not describe the full spectroscopic data for this compound, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing this compound.

Q4: Are there any known analogues of this compound, and do they exhibit similar biological activities?

A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of this compound []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in this compound []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas this compound shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)